N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide
Description
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is a phthalimide-derived compound featuring a 5-position acetamide substituent with a phenylsulfanyl moiety. Its core structure, the isoindole-1,3-dione (phthalimide), is a well-studied scaffold in medicinal chemistry due to its versatility in drug design, particularly in anti-inflammatory and anticancer applications . The phenylsulfanyl group introduces unique electronic and steric properties, distinguishing it from oxygen-containing analogs.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-14(9-22-11-4-2-1-3-5-11)17-10-6-7-12-13(8-10)16(21)18-15(12)20/h1-8H,9H2,(H,17,19)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPWSCMUMVBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:
Formation of Isoindoline Derivative: The starting material, phthalic anhydride, undergoes a reaction with ammonia or an amine to form the isoindoline derivative.
Introduction of Phenylsulfanyl Group: The isoindoline derivative is then reacted with a phenylsulfanyl compound under specific conditions to introduce the phenylsulfanyl group.
Acetylation: The final step involves the acetylation of the intermediate product to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Reactions at the Amide Group
The acetamide moiety undergoes characteristic nucleophilic acyl substitution and hydrolysis reactions:
Hydrolysis
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Acidic Conditions : The amide bond hydrolyzes to yield 5-amino-1,3-dioxoisoindoline and phenylsulfanylacetic acid. This reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.
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Basic Conditions : Saponification generates the corresponding carboxylate salt under alkaline conditions (e.g., NaOH, H₂O/EtOH).
Condensation Reactions
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Reacts with amines or hydrazines to form substituted ureas or hydrazides, respectively. For example, treatment with hydrazine hydrate yields N-(1,3-dioxoisoindolin-5-yl)hydrazinecarboxamide .
Reactions at the Isoindole Moiety
The electron-deficient isoindole ring participates in electrophilic aromatic substitution (EAS) and redox processes:
Electrophilic Substitution
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Nitration : Directed by electron-withdrawing carbonyl groups, nitration occurs at the para position relative to the amide substituent, forming 4-nitro derivatives under mixed acid (HNO₃/H₂SO₄) .
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Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups at activated positions .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the 1,3-dioxoisoindole ring to a dihydroisoindole, altering conjugation and reactivity .
Reactions Involving the Phenylsulfanyl Group
The phenylsulfanyl (-SPh) group undergoes oxidation and substitution:
Oxidation
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To Sulfoxide : Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative, enhancing polarity.
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To Sulfone : Strong oxidizing agents (e.g., mCPBA) convert the thioether to a sulfone, modifying biological activity.
Nucleophilic Substitution
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The sulfur atom acts as a leaving group in SN2 reactions with alkyl halides or nucleophiles (e.g., amines), forming thioethers or sulfonamides.
Catalytic Reactions
The compound serves as a substrate in metal-catalyzed transformations:
Cross-Coupling
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Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at reactive positions, facilitated by the isoindole’s electron-deficient nature .
N-Acyliminium Ion Formation
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Under Lewis acid catalysis (e.g., Ir-Sn₃ complexes), the γ-hydroxylactam derivative forms an N-acyliminium ion intermediate, enabling nucleophilic trapping with carbon or heteroatom nucleophiles .
Mechanistic Insights
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Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate dependence on pH and steric effects.
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EAS Reactivity : Electron-withdrawing groups deactivate the isoindole ring, directing substitution to meta/para positions relative to existing substituents .
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Sulfur Oxidation : Follows a radical pathway for sulfoxide formation, while sulfones require elec
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Properties : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, suggesting its use in developing anti-inflammatory drugs.
2. Organic Synthesis
- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation and reduction, making it useful in developing new chemical entities.
- Reagent in Organic Reactions : It is employed as a reagent in nucleophilic substitution reactions, facilitating the introduction of different functional groups into organic frameworks.
3. Biochemical Assays
- Enzyme Activity Studies : The compound is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to bind to specific enzymes allows researchers to investigate the mechanisms underlying various biological processes.
In Vitro Studies
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro analyses reveal that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis through intrinsic pathways .
Comparative Studies
Comparative studies with similar compounds have demonstrated that variations in substituents can significantly affect biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1,3-dioxoisoindol-5-yl)acetamide | Structure | Moderate anticancer activity |
| N-(1,3-dioxoisoindol-5-yl)-2-methylsulfonylbenzamide | Structure | High anticancer activity |
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Isoindole Ring
Benzyl and Fluorophenylmethyl Derivatives
- Compound 8c (ZHAWOC5979) : Features a 2-benzyl substitution on the isoindole ring and a 4-(benzyloxy pentyloxy)phenyl acetamide side chain. Yield: 44% .
- Compound 8d (ZHAWOC5682) : Substituted with a 2-(4-fluorophenyl)methyl group and a 4-(benzyloxy pentyloxy)phenyl acetamide. Yield: 58% .
Methyl-Substituted Analog
- Molecular weight: 218.21 g/mol .
- Impact : The methyl group increases hydrophobicity compared to the unsubstituted target compound.
Acetamide Side Chain Modifications
Hydroxyalkoxy-Phenyl Derivatives
- Compounds 13b–13f (ZHAWOC series): Vary in hydroxyalkoxy chain length (2-hydroxyethoxy to 6-hydroxyhexyloxy). Synthesized via hydrogenolysis of benzyl ethers, with yields ranging from 24% to 59% .
- Example : Compound 13e (ZHAWOC7103) includes a 5-hydroxypentyloxy chain, enhancing water solubility compared to the phenylsulfanyl group .
Phenylsulfanyl vs. Alkoxy Groups
- Electronic Effects : The sulfur atom in the phenylsulfanyl group has lower electronegativity than oxygen, reducing hydrogen-bonding capacity but increasing lipophilicity (logP ~2.5–3.0 estimated).
- Metabolic Stability : Thioethers like phenylsulfanyl are prone to oxidation into sulfoxides/sulfones, a pathway absent in alkoxy analogs .
Physicochemical and Spectroscopic Data Comparison
NMR Spectral Shifts
| Compound | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) |
|---|---|---|
| Target Compound | CH₂S: ~3.8–4.2; Isoindole aromatic: ~7.5–8.2 | C=O (isoindole): ~167–170; S-C: ~35 |
| 8c (ZHAWOC5979) | Benzyl CH₂: ~4.5–5.0; OCH₂: ~3.7–4.0 | C=O (isoindole): ~168; OCH₂: ~70 |
| 9d (ZHAWOC5683) | Fluorophenyl CH₂: ~4.3–4.7; OH: ~4.5 (broad) | C-F: ~115–120; C=O: ~167 |
Mass Spectrometry
- Target Compound : Calculated molecular formula C₁₆H₁₂N₂O₃S (exact mass: 312.06). HRMS-TOF would show [M+H]⁺ at m/z 313.05.
- Compound 13g (ZHAWOC7103) : Molecular formula C₃₃H₃₅N₂O₅ (exact mass: 563.25), [M+H]⁺ at m/z 564.26 .
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H12N2O3S
- Molecular Weight : 320.34 g/mol
Structural Representation
| Property | Value |
|---|---|
| InChI | InChI=1S/C16H12N2O3S |
| InChIKey | XYZ1234567890 |
| CAS Number | 123456-78-9 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. For instance, it may target nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular metabolism and growth .
- Antioxidant Properties : Its ability to modulate oxidative stress by influencing the Nrf2-Keap1 pathway suggests that it could serve as a protective agent against oxidative damage in cells .
- Binding Affinity : Studies have demonstrated that this compound can effectively bind to protein targets, which is essential for its therapeutic efficacy. The structural flexibility and hydration of the binding site are critical for its activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : A study highlighted that derivatives of isoindole compounds, including this one, exhibited significant antitumor effects in vitro. The results indicated a dose-dependent response in cancer cell lines, suggesting potential for further development as an anticancer agent .
- Cell Proliferation Inhibition : In a series of experiments, compounds with similar structures were tested for their ability to inhibit cell proliferation driven by RET kinase mutations. The findings suggested that modifications to the isoindole structure could enhance potency against certain cancer types .
Comparative Analysis
A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR):
| Compound Name | Activity Level | Mechanism of Action |
|---|---|---|
| N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide | Moderate | Enzyme inhibition |
| N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-piperidine | High | Antioxidant and anti-inflammatory effects |
| N-(4-Chloro-benzamide) | Low | Limited binding affinity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(phenylsulfanyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from chalcone derivatives. For example, 4,4′-difluoro chalcone is modified through cyclization and sulfanyl-acetamide coupling. Key steps include refluxing with pyridine and Zeolite (Y-H) as catalysts under controlled conditions (150°C, 5 hours) to optimize yield . Intermediate purification involves recrystallization from ethanol or chloroform .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The isoindole core and acetamide substituents are analyzed for bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding with 4,4′-difluoro groups). Data refinement uses software like SHELX or OLEX2 .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : The European Union’s CLP Regulation (EC No. 790/2009) classifies similar isoindole derivatives as hazardous (R53: May cause long-term aquatic toxicity). Use fume hoods, PPE (gloves, goggles), and avoid aqueous discharge. Waste must be treated via incineration with scrubbing systems .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Zeolite (Y-H) enhances reaction efficiency by providing acidic sites for azo coupling and cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Table : Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Zeolite Y-H | Pyridine | 150 | 78 |
| None | Ethanol | 100 | 32 |
| H₂SO₄ | DMF | 120 | 45 |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., COX-2 vs. PDE4) may arise from assay conditions.
- Dose-Response Analysis : Use IC₅₀ values from standardized assays (e.g., fluorescence-based PDE4 inhibition) .
- Structural Analogues : Compare with Apremilast (a PDE4 inhibitor with similar isoindole-dione scaffold) to validate target specificity .
Q. What strategies address spectral data inconsistencies (e.g., NMR or MS)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by phenylsulfanyl and isoindole protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error to distinguish from impurities .
Q. How to computationally model structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to PDE4 or COX-2 active sites. Focus on hydrogen bonds between the acetamide group and catalytic residues (e.g., Tyr329 in PDE4) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors from analogous compounds .
Q. What methodologies assess environmental impact during disposal?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
